molecular formula C8H3Cl2NO B601565 3,4-Dichlorobenzoyl cyanide CAS No. 35022-44-7

3,4-Dichlorobenzoyl cyanide

Cat. No. B601565
CAS RN: 35022-44-7
M. Wt: 200.03
InChI Key:
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Description

3,4-Dichlorobenzoyl cyanide is a chemical compound with the CAS Number: 35022-44-7 . It has a molecular weight of 200.02 and its IUPAC name is 3,4-dichlorobenzoyl cyanide .


Molecular Structure Analysis

The InChI code for 3,4-Dichlorobenzoyl cyanide is 1S/C8H3Cl2NO/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

3,4-Dichlorobenzoyl cyanide has a melting point of 68-70 degrees . It is stored at a temperature of 4 degrees . The physical form of this compound is a powder .

Scientific Research Applications

  • Synthesis of Pharmaceuticals : 2,3-Dichlorobenzoyl cyanide, a related compound, is a key intermediate in the synthesis of Lamotrigine, an important pharmaceutical (Leitch et al., 2017).

  • Environmental Impact and Detection : The effects of cyanide and related compounds like 3-(3,4-Dichlorophenyl)-1,1-dimethylurea (DCMU) on biological systems such as plants have been studied, providing insights into environmental impacts (Chevallier & Douce, 1976). Additionally, biosensors have been developed for detecting cyanide and similar compounds in the environment (Besombes et al., 1995).

  • Biodegradation and Waste Treatment : Biodegradation of cyanide wastes from industries such as mining and jewelry is possible through cyanotrophic microorganisms, presenting an environmentally friendly waste treatment method (Luque-Almagro et al., 2016).

  • Chemical Sensing and Detection : Research has been conducted on designing chemical sensors for selective recognition of cyanide, which is crucial for environmental monitoring and public safety (Orrego-Hernández & Portilla, 2017).

  • Toxicological Studies : Studies on cyanide intoxication and its mechanisms provide crucial insights into the management of cyanide poisoning (Way, 1984).

  • Fluorescent Sensing for Cyanide Detection : Development of fluorescent sensors for the detection of cyanide ions in aqueous solutions has been a significant area of research, contributing to environmental and public health safety (Thanayupong et al., 2017).

Safety And Hazards

3,4-Dichlorobenzoyl cyanide is classified as a dangerous compound. The hazard statement for this compound is H301 , which means it is toxic if swallowed. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

While specific future directions for 3,4-Dichlorobenzoyl cyanide are not available, it’s worth noting that dichlorobenzoyl cyanide compounds are commonly used in the synthesis of various pharmaceuticals . This suggests that they may continue to play a significant role in the development of new drugs and treatments.

properties

IUPAC Name

3,4-dichlorobenzoyl cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2NO/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYAUNVXZXNJJAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C#N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901286434
Record name 3,4-Dichloro-α-oxobenzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901286434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichlorobenzoyl cyanide

CAS RN

35022-44-7
Record name 3,4-Dichloro-α-oxobenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35022-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dichloro-α-oxobenzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901286434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dichlorobenzoyl cyanide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The title compound was prepared as in Example 2(a) from 3,4-dichlorobenzoyl cyanide amidinohydrazone obtained in Example 5. The solvent for the ring closure was a mixture of 1-propanol and dimethyl sulfoxide (11). Total yield (from 3,4-dichlorobenzoyl cyanide): 76%; m.p. 222-224° C. (uncorrected).
Name
3,4-dichlorobenzoyl cyanide amidinohydrazone
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Citations

For This Compound
2
Citations
C Krishnaiah, M Vishnu Murthy… - Chromatographia, 2009 - Springer
A simple, sensitive and selective gradient reversed phase LC method has been developed for separation and determination of 2,3-dichlorobenzoyl cyanide and its regio isomers which …
Number of citations: 3 link.springer.com
Y Sugiura, Y Tachikawa, Y Nagasawa, N Tada, A Itoh - RSC advances, 2015 - pubs.rsc.org
We developed a synthetic method toward benzoyl cyanide through aerobic photooxidation of benzyl cyanide in the presence of carbon tetrabromide under visible light irradiation with …
Number of citations: 14 pubs.rsc.org

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